9-Formyl-2-(Boc-amino)fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(9-formyl-9H-fluoren-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-11,17H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDBHNJOLBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 9 Formyl 2 Boc Amino Fluorene
De Novo Synthesis and Optimized Protocols for 9-Formyl-2-(Boc-amino)fluorene
Regioselective Formylation Strategies at the C9 Position of Fluorene (B118485) Derivatives
The introduction of a formyl group at the C9 position of the fluorene ring is a critical step. The Vilsmeier-Haack reaction is a widely recognized method for the formylation of electron-rich aromatic compounds. acs.orgorganic-chemistry.org This reaction typically involves an in-situ generated chloroiminium salt from a substituted amide like N,N-dimethylformamide (DMF) and an oxychloride such as phosphorus oxychloride (POCl₃). researchgate.netheteroletters.org While effective for many aromatic substrates, the formylation of certain fluorene derivatives can present challenges. For instance, the direct formylation of some fluorine-containing aromatics with the Vilsmeier-Haack reagent has been reported to be ineffective. jst.go.jp
Alternative formylation methods for aromatic compounds include the use of dichloromethyl alkyl ethers mediated by Lewis acids, which has been shown to be a powerful tool for creating benzaldehyde (B42025) motifs. jst.go.jp The choice of formylation strategy is crucial for achieving high regioselectivity at the C9 position, which is activated by the fluorenyl system. The acidity of the C9 proton and the stability of the resulting enol form play a significant role in the reactivity of the fluorene core. The keto-enol tautomerism of 9-formylfluorene derivatives is a known phenomenon, with the equilibrium shifting towards the enol form in polar solvents. researchgate.netresearchgate.net
Orthogonal Introduction of the Boc-Protected Amino Functionality
The synthesis requires the presence of a Boc-protected amino group at the C2 position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in the presence of most bases and nucleophiles. wikipedia.orgorganic-chemistry.org This stability allows for an orthogonal protection strategy, where different protecting groups can be selectively removed under different conditions. organic-chemistry.orgorganic-chemistry.org For instance, the Boc group is acid-labile and can be removed with strong acids like trifluoroacetic acid, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. wikipedia.orgorganic-chemistry.org
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com This reaction can be performed under various conditions, including in aqueous solutions or organic solvents like acetonitrile, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgwikipedia.org The selective protection of an amino group allows for subsequent reactions at other positions of the molecule without affecting the amine functionality. organic-chemistry.org
Convergent and Divergent Synthesis Design Principles
The synthesis of complex fluorene derivatives like this compound can be approached using either convergent or divergent strategies.
Divergent synthesis begins with a central core molecule that is progressively extended outward through a series of reactions. researchgate.net This approach can sometimes be complicated by side reactions, leading to the formation of incomplete or imperfect products. researchgate.net
Convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the final steps. researchgate.netnih.gov This method often simplifies purification and can lead to more monodisperse final products. researchgate.net A rhodium-catalyzed "stitching" reaction followed by alkene isomerization has been developed as a convergent method for synthesizing fluorene derivatives under mild conditions. nih.govresearchgate.net
The choice between these strategies depends on the specific target molecule and the availability of starting materials and intermediates.
Sustainable and Mechanochemical Approaches to Fluorene Derivatives
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. Mechanochemistry, which involves reactions conducted by mechanical activation in the absence of bulk solvents, has emerged as a green alternative to traditional solution-based synthesis. rsc.orgacs.orgacs.org This approach can lead to higher efficiency, reduced energy consumption, and less chemical waste. rsc.orgacs.org
Mechanochemical methods have been successfully applied to the synthesis of various compounds, including metal-organic frameworks (MOFs) and active pharmaceutical ingredients. rsc.orgacs.orgfrontiersin.org While specific applications to this compound are not extensively documented, the principles of mechanochemistry offer a promising avenue for the future development of more sustainable synthetic routes for fluorene derivatives. rsc.orgrsc.org
Precursor Synthesis and Intermediate Derivatization
The synthesis of this compound relies on the availability of key precursors and the efficient derivatization of intermediates.
Preparation of Boc-Protected Aminofluorene Building Blocks
The starting point for the synthesis is often 2-aminofluorene (B1664046). orgsyn.orgwikipedia.org This precursor can be prepared by the reduction of 2-nitrofluorene. orgsyn.org The amino group of 2-aminofluorene is then protected with a Boc group to yield 2-(Boc-amino)fluorene. vanderbilt.edu This protection step is crucial for controlling the reactivity of the amino group during subsequent formylation at the C9 position.
Interactive Data Table: Synthesis Parameters for Boc Protection
| Parameter | Condition | Reference |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | jk-sci.com |
| Solvent | Tetrahydrofuran (THF), Water, Acetonitrile | fishersci.co.ukjk-sci.comwikipedia.org |
| Temperature | Room temperature to 40°C | fishersci.co.uk |
| Catalyst | 4-dimethylaminopyridine (DMAP) (optional) | wikipedia.org |
Reduction and Functional Group Interconversion at C9
The C9 position of the fluorene ring in this compound is a focal point for synthetic modifications, allowing for the introduction of a variety of functional groups. The strategic reduction of the C9-formyl group to a hydroxymethyl group is a key transformation that opens up pathways for further functional group interconversions. These subsequent modifications are crucial for the development of specialized chemical tools, including linkers for solid-phase synthesis and precursors for biologically active molecules.
The primary and most direct transformation at the C9 position is the reduction of the aldehyde to a primary alcohol. This reaction is typically achieved with high efficiency using standard reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727). wikipedia.orgnih.gov The reaction proceeds smoothly, converting the formyl group into a hydroxymethyl group, yielding 9-Hydroxymethyl-2-(Boc-amino)fluorene. This reduction is generally high-yielding and provides the pivotal intermediate for a range of further chemical elaborations.
Following the reduction, the newly introduced hydroxyl group at the C9 position serves as a versatile handle for a variety of functional group interconversions. These transformations allow for the attachment of different moieties to the fluorene scaffold, thereby altering its chemical properties and reactivity.
One significant interconversion is the esterification of the C9-hydroxymethyl group. A notable example is the synthesis of N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), a linker utilized in solid-phase peptide synthesis. wikipedia.orgnih.gov This is achieved by reacting 9-Hydroxymethyl-2-(Boc-amino)fluorene with succinic anhydride (B1165640).
Another important functionalization is the conversion of the alcohol to a tosylate. This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.comyoutube.com The resulting tosylate is an excellent leaving group, paving the way for nucleophilic substitution reactions to introduce a wide array of other functional groups.
The Mitsunobu reaction offers a powerful and versatile method for the functional group interconversion of the C9-hydroxymethyl group. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of alcohols to esters, ethers, and other functionalities with inversion of configuration, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This method is particularly useful for introducing a variety of nucleophiles under mild conditions.
Furthermore, the hydroxyl group can be converted into halides, such as bromides or chlorides, using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 9-halomethyl-2-(Boc-amino)fluorene derivatives. libretexts.org These halogenated intermediates are valuable precursors for further substitution reactions.
Etherification of the C9-hydroxymethyl group represents another avenue for functionalization. While specific examples for 9-Hydroxymethyl-2-(Boc-amino)fluorene are not extensively documented, analogous reactions on similar fluorenyl methanol derivatives, such as the etherification of 9,9-bis(hydroxymethyl)fluorene, indicate the feasibility of this transformation. researchgate.net
The following tables summarize the key reductive and functional group interconversion reactions at the C9 position of this compound and its alcohol derivative.
Table 1: Reduction of this compound
| Starting Material | Reagent(s) | Solvent | Product | Yield (%) | Reference(s) |
| This compound | Sodium borohydride (NaBH₄) | Methanol | 9-Hydroxymethyl-2-(Boc-amino)fluorene | 82 | wikipedia.orgnih.gov |
Table 2: Functional Group Interconversions of 9-Hydroxymethyl-2-(Boc-amino)fluorene
| Starting Material | Reagent(s) | Resulting Functional Group | Product | Notes | Reference(s) |
| 9-Hydroxymethyl-2-(Boc-amino)fluorene | Succinic anhydride, Pyridine | Succinamic acid ester | N-[(9-hydroxymethyl)-2-(Boc-amino)fluorenyl]succinamic acid | Key step in the synthesis of the HMFS handle. | wikipedia.orgnih.gov |
| 9-Hydroxymethyl-2-(Boc-amino)fluorene | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate | 9-(Tosyloxymethyl)-2-(Boc-amino)fluorene | Creates an excellent leaving group for subsequent Sₙ2 reactions. | libretexts.orgmasterorganicchemistry.comyoutube.com |
| 9-Hydroxymethyl-2-(Boc-amino)fluorene | Triphenylphosphine, DEAD/DIAD, Nucleophile (e.g., RCOOH, R'OH) | Ester, Ether, etc. | 9-(Substituted-methyl)-2-(Boc-amino)fluorene | General method with inversion of configuration. | wikipedia.orgorganic-chemistry.org |
| 9-Hydroxymethyl-2-(Boc-amino)fluorene | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Halide (Chloride or Bromide) | 9-(Halomethyl)-2-(Boc-amino)fluorene | Provides a reactive intermediate for nucleophilic substitution. | libretexts.org |
| 9-Hydroxymethyl-2-(Boc-amino)fluorene | Base, Alkyl halide (e.g., CH₃I) | Ether | 9-(Alkoxymethyl)-2-(Boc-amino)fluorene | General method for ether synthesis. | researchgate.net |
Comprehensive Spectroscopic and Structural Characterization of 9 Formyl 2 Boc Amino Fluorene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Complexities in Proton NMR due to Dynamic Molecular Processes
The interpretation of the proton NMR (¹H-NMR) spectrum of 9-Formyl-2-(Boc-amino)fluorene is significantly complicated by the presence of multiple equilibria. researchgate.net These dynamic processes include keto-enol tautomerism, restricted rotation around the C9-C10 bond of the enol form, and restricted rotation around the C(carbamate)-N bond of the Boc-amino group. researchgate.net This results in the appearance of multiple signals for single protons. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the enol proton appears as two doublets at approximately 11.1 and 11.0 ppm, while the aldehyde proton of the minor keto form is observed as two singlets around 9.62 and 9.58 ppm. researchgate.net The urethane (B1682113) proton of the Boc group also manifests as two singlets, suggesting restricted rotation. researchgate.net The compound's low solubility in less polar solvents like chloroform-d₃ further hampers straightforward spectral acquisition and interpretation. researchgate.net
Investigation of Keto-Enol Tautomerism of the 9-Formyl Group
The 9-formyl group of fluorene (B118485) derivatives is known to exhibit keto-enol tautomerism, an equilibrium between the aldehyde (keto) form and the vinyl alcohol (enol) form. researchgate.netrsc.orgmasterorganicchemistry.com In the case of 9-formylfluorene, the enol tautomer is the more stable form in aqueous solution. rsc.org The fluorenyl group is highly effective at stabilizing the enol form and increasing the acidity of the keto tautomer. researchgate.netrsc.org For 9-formylfluorene, the tautomeric equilibrium constant (KE = [enol]/[keto]) is significantly increased, by a factor of more than 10⁷, compared to acetaldehyde. rsc.org
In the ¹H-NMR spectrum of this compound in DMSO-d₆, the equilibrium is evident. The majority of the compound exists in the enol form, as indicated by the integration of the enol proton signals (0.85 H) compared to the aldehyde proton signals (0.15 H). researchgate.net In aqueous solutions, 9-formylfluorene can also be significantly hydrated. rsc.org
Table 1: Selected ¹H-NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Assignment |
| 11.1, 11.0 | d | 0.85 | Enol OH |
| 9.62, 9.58 | s | 0.15 | Aldehyde CHO |
| 9.32, 9.28 | s | 1 | Urethane NH |
| 7.1–8.3 | m | 8 | Aromatic & C10H (enol) |
| 1.5 | s | 9 | Boc (t-butyl) |
Data sourced from Albericio et al. researchgate.net
Rotational Barriers and Conformational Analysis via Dynamic NMR (DNMR)
Dynamic NMR (DNMR) studies on related 9-acylfluorene derivatives reveal the presence of significant rotational barriers. unibas.itnih.gov For instance, in 9-isopropyl-9-formylfluorene, low-temperature NMR spectra show the existence of conformational enantiomers due to restricted rotation about the C9-isopropyl bond, with an interconversion barrier of 6.9 kcal/mol. unibas.itnih.gov This phenomenon is also observed in the aromatic signals of the ¹³C NMR spectrum, which split at low temperatures. unibas.it
For this compound, restricted rotation around the C(carbamate)-N bond of the Boc-amino group is also a contributing factor to the complexity of the NMR spectra, as evidenced by the splitting of the urethane proton signal into two singlets. researchgate.net This indicates a substantial energy barrier to rotation, making the two conformational states observable on the NMR timescale at room temperature. Such restricted rotation is a known phenomenon in amide and carbamate (B1207046) systems.
Application of Two-Dimensional NMR Techniques for Elucidating Connectivity and Stereochemistry
While one-dimensional NMR provides crucial information, two-dimensional (2D) NMR techniques are invaluable for the definitive structural elucidation of complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. mdpi.combas.bg
COSY (¹H-¹H Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to trace the connectivity within the fluorene ring system and the side chains. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the formyl group and the Boc-amino group to the correct positions on the fluorene core. mdpi.com
Although a detailed 2D-NMR analysis of this compound was noted as being in progress in one study, the application of these standard techniques is the established method for resolving the complex structural questions posed by its dynamic nature. researchgate.net
Reaction Mechanisms and Chemical Transformations of 9 Formyl 2 Boc Amino Fluorene
Reactivity Profiles of the 9-Formyl Moiety
The 9-formyl group of 9-Formyl-2-(Boc-amino)fluorene is a key site of chemical reactivity. As an aromatic aldehyde, its reactivity is influenced by the fluorene (B118485) ring system. The carbon atom of the formyl group is electrophilic and susceptible to attack by nucleophiles. The presence of the bulky fluorene scaffold can introduce steric hindrance, influencing the approach of reagents.
Chemo- and Regioselective Reduction Reactions
The aldehyde functional group at the C9 position can be selectively reduced to a primary alcohol, yielding 9-Hydroxymethyl-2-(Boc-amino)fluorene. This transformation is a critical step in various synthetic pathways. researchgate.net The choice of reducing agent is crucial for achieving high chemo- and regioselectivity, ensuring that the Boc-protecting group and the aromatic fluorene core remain intact.
Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄). researchgate.net The reaction is typically performed in a protic solvent like methanol (B129727). researchgate.net In one documented procedure, this compound is suspended in dry methanol, and sodium borohydride is added portionwise to effect the reduction. researchgate.net The use of NaBH₄ is advantageous as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more stable functional groups like the carbamate (B1207046) of the Boc group. webassign.net To enhance the selectivity of the reduction and inhibit the formation of by-products, soluble inorganic metal salts such as barium chloride or calcium chloride can be added prior to the introduction of sodium borohydride. mtxb.com.cn
Catalytic hydrogenation is another method for the reduction of aldehydes. researchgate.netlibretexts.org While effective, catalysts like palladium on carbon (Pd/C) or platinum are so efficient that they can sometimes lead to over-reduction or affect other parts of the molecule if not carefully controlled. libretexts.orgutwente.nlmdpi.com For a molecule like this compound, milder conditions or more selective catalysts, such as Lindlar's catalyst, might be necessary to prevent unwanted side reactions, although specific applications for this substrate are not extensively documented. libretexts.org
Table 1: Selected Reduction Reactions of the 9-Formyl Group
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Portionwise addition | 9-Hydroxymethyl-2-(Boc-amino)fluorene researchgate.net |
| Sodium Borohydride (NaBH₄) with BaCl₂ or CaCl₂ | Dimethyl sulfoxide (B87167) (DMSO) | Addition of salt before NaBH₄ | 9-Hydroxymethyl-2-(Boc-amino)fluorene mtxb.com.cn |
Nucleophilic Additions and Hemiacetal Formation
The electrophilic carbonyl carbon of the 9-formyl group is susceptible to nucleophilic attack. lumenlearning.com Alcohols, for instance, can add to the aldehyde to form hemiacetals. libretexts.orgpearson.com This reaction is reversible and can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com In the presence of an alcohol like methanol, this compound can exist in equilibrium with its corresponding methyl hemiacetal. researchgate.netpearson.com The formation of hemiacetals from aldehydes and ketones is a fundamental reaction in organic chemistry. libretexts.org
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like an alcohol. lumenlearning.commasterorganicchemistry.com Under basic conditions, the alcohol is deprotonated to a more potent alkoxide nucleophile, which then attacks the carbonyl carbon. masterorganicchemistry.com For this compound, dissolution in methanol can lead to the observation of hemiacetal species, which can complicate spectral analysis, such as in NMR spectroscopy. researchgate.net If the nucleophile is water, a hydrate (B1144303) can form, where a molecule of water adds across the carbonyl double bond. libretexts.org
Other nucleophiles can also add to the formyl group. For example, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup. The Wittig reaction, using a phosphorus ylide, can convert the aldehyde into an alkene. While these are standard aldehyde reactions, their specific application to this compound would need to account for potential steric hindrance from the fluorene system and ensure compatibility with the Boc-amino group.
Enamine and Imine Derivatization Strategies
The 9-formyl group readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are typically reversible and often require acid catalysis and the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com
Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of an N-substituted imine. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine.
Enamine Formation: Reaction with a secondary amine (R₂NH) leads to an enamine. masterorganicchemistry.comlibretexts.org The process also proceeds through a carbinolamine intermediate, which then forms an iminium ion upon dehydration. masterorganicchemistry.com Since the nitrogen in the iminium ion has no proton to eliminate, a proton is removed from an adjacent carbon (the C9 position of the fluorene ring) to form the enamine. masterorganicchemistry.com Enamines are valuable synthetic intermediates as they can act as carbon nucleophiles. masterorganicchemistry.comlibretexts.org The formation of enamines from aldehydes and secondary amines is a key transformation in organic synthesis, often referred to as the Stork enamine reaction. libretexts.org These derivatization strategies can be used to introduce new functionalities or to activate the molecule for subsequent reactions. thieme-connect.comwgtn.ac.nz
Table 2: Imine and Enamine Derivatization of the 9-Formyl Group
| Reagent Type | Product | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | Acid catalyst, removal of water |
Chemical Behavior of the Boc-Amino Group
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its specific reactivity profile. rsc.orgmasterorganicchemistry.com
Acid-Labile Deprotection Mechanisms and Byproduct Management
The Boc group is characterized by its lability under acidic conditions. total-synthesis.comorganic-chemistry.orgwikipedia.org It is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or by hydrogen chloride (HCl) in methanol or dioxane. wikipedia.orgjk-sci.com
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. total-synthesis.comcommonorganicchemistry.com This is followed by a fragmentation process that results in the formation of the free amine, carbon dioxide, and a stabilized tertiary carbocation (the tert-butyl cation). total-synthesis.comcommonorganicchemistry.com The carbamic acid intermediate that forms is unstable and readily decarboxylates. jk-sci.comcommonorganicchemistry.com
A significant challenge during Boc deprotection is managing the reactive tert-butyl cation byproduct. commonorganicchemistry.com This electrophilic species can react with nucleophilic sites in the substrate or solvent, leading to unwanted side reactions such as alkylation. organic-chemistry.org To prevent this, "scavengers" are frequently added to the reaction mixture. organic-chemistry.org Common scavengers include anisole, thioanisole, or thiols, which are more nucleophilic than the desired product and effectively trap the tert-butyl cation. organic-chemistry.orgug.edu.pl The formation of gaseous byproducts, carbon dioxide and isobutylene (B52900) (from deprotonation of the t-butyl cation), means that these reactions should not be performed in closed systems. jk-sci.comcommonorganicchemistry.com
Table 3: Common Conditions for Boc Deprotection
| Reagent | Solvent | Scavenger (Example) | Key Byproducts |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Anisole, Thioanisole organic-chemistry.org | CO₂, tert-butyl cation/isobutylene total-synthesis.comcommonorganicchemistry.com |
Stability under Basic and Nucleophilic Reaction Conditions
A key advantage of the Boc protecting group is its robustness under a wide range of basic and nucleophilic conditions. rsc.orgorganic-chemistry.orgresearchgate.net It is stable to reagents such as sodium hydroxide, which is used for the hydrolysis of esters (saponification), and other common nucleophiles. rsc.orgresearchgate.net This stability is in stark contrast to other amine protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is specifically designed to be cleaved by bases like piperidine. total-synthesis.comresearchgate.net
This differential stability allows for the implementation of "orthogonal" protection strategies in complex syntheses. organic-chemistry.orgthieme-connect.de An orthogonal system consists of multiple protecting groups in a single molecule that can be removed selectively under distinct reaction conditions without affecting the others. organic-chemistry.orgthieme-connect.de For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group removed with a base while the Boc group remains intact. organic-chemistry.org Subsequently, the Boc group can be removed with acid, leaving other functional groups untouched. rsc.orgrsc.org This orthogonality is a cornerstone of modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). publish.csiro.auamericanpeptidesociety.orgiris-biotech.de The Boc group's resistance to catalytic hydrogenation also makes it orthogonal to groups like the benzyloxycarbonyl (Cbz) group, which is removed under these conditions. masterorganicchemistry.com
Intramolecular Rearrangements and Cyclization Pathways Involving Boc-Protected Amines
The presence of both a nucleophilic Boc-protected amine and an electrophilic formyl group within the same molecule creates a rich landscape for intramolecular reactions. These transformations are pivotal in constructing complex heterocyclic structures.
The tert-Butoxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be cleaved under acidic conditions. organic-chemistry.org However, its reactivity can be influenced by the presence of strong bases, which can deprotonate the carbamate's -NH moiety. This deprotonation may lead to the formation of an isocyanate intermediate. researchgate.net
In the context of this compound, intramolecular cyclization can be envisioned between the amine and the aldehyde. The inherent instability of unprotected amino aldehydes, which tend to polymerize, underscores the importance of the Boc protecting group in mediating controlled cyclization reactions. scholaris.ca Deprotection of the N-Boc group, often achieved with acids like trifluoroacetic acid, can be followed by a base-catalyzed cyclization. beilstein-journals.orgthieme-connect.com This strategy is a common approach in the synthesis of cyclic peptides and other heterocyclic systems. researchgate.netresearchgate.net
The formyl group at the C9 position of the fluorene can exist in equilibrium with its enol tautomer. researchgate.netnstl.gov.cn This keto-enol tautomerism can influence the cyclization pathways available to the molecule. The enol form presents a different set of reactive possibilities for intramolecular reactions with the amino group.
Transformations of the Fluorene Aromatic System
The fluorene ring system is susceptible to a variety of chemical transformations, including electrophilic and nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the reactivity and orientation of incoming electrophiles are governed by the electronic properties of the substituents on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The fluorene nucleus in this compound has two key substituents influencing its reactivity:
2-(Boc-amino) group: The Boc-amino group is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. EDGs are activating groups, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com
9-Formyl group: The formyl group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to withdraw electron density from the ring via resonance. EWGs are deactivating groups, slowing down the rate of electrophilic substitution and directing incoming electrophiles to the meta position. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally less common for simple aromatic hydrocarbons unless the ring is activated by strong electron-withdrawing groups. researchgate.net The fluorene system itself is not inherently electron-deficient enough for facile SNAr. However, the introduction of strong EWGs or the use of specific reaction conditions like photoredox catalysis can enable such transformations on unactivated fluoroarenes. researchgate.net While the formyl group is an EWG, it may not be sufficient to activate the fluorene ring for SNAr with common nucleophiles under standard conditions. However, the synthesis of polymers from sulfonated fluorene derivatives can occur via nucleophilic aromatic substitution polymerization. google.com
Palladium-Catalyzed Cross-Coupling Reactions on Fluorene Scaffolds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely used to modify aromatic scaffolds. scirp.orgmasterorganicchemistry.commdpi.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base. scirp.org
To subject this compound to these reactions, it would first need to be halogenated. Halogenation of fluorene can be achieved through electrophilic aromatic substitution, for instance, using iodine and periodic acid to introduce iodine atoms at the 2 and 7 positions. taylorandfrancis.com
Once a halogenated derivative of this compound is obtained (e.g., a bromo or iodo derivative), it can undergo various palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide with an organoboron compound (boronic acid or ester). scirp.orgresearchgate.net This would allow for the introduction of new aryl or vinyl substituents onto the fluorene ring. The choice of ligands and reaction conditions can be crucial for achieving high yields and selectivity, especially in polyhalogenated systems. nih.govrsc.org
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.commdpi.com This would enable the introduction of alkenyl groups onto the fluorene scaffold.
The efficiency and outcome of these cross-coupling reactions can be influenced by the nature of the substituents on the fluorene ring. The bulky Boc-amino group and the reactive formyl group might necessitate careful optimization of reaction conditions to avoid side reactions or catalyst deactivation.
Below is a table summarizing the directing effects of the substituents on the fluorene ring in this compound for electrophilic aromatic substitution.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH(Boc) | C2 | Electron-Donating (Resonance) | Activating | ortho, para (C1, C3, C7) |
| -CHO | C9 | Electron-Withdrawing (Resonance & Induction) | Deactivating | meta (relative to its own ring) |
Advanced Applications in Synthetic Organic Chemistry
Building Block in the Synthesis of Complex Organic Molecules
Beyond its role as a precursor to synthesis handles, the 9-Formyl-2-(Boc-amino)fluorene scaffold is a valuable building block for constructing more complex organic molecules, including those with significant biological activity. ca.gov The fluorene (B118485) core itself is a key feature in many bioactive compounds, and the dual functionality of this specific derivative provides multiple reaction sites for elaboration. ca.govnih.gov
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. chinesechemsoc.orgacs.org Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides to modify their structure and function. acs.org The synthesis of both classes of molecules often requires versatile and sterically demanding building blocks. thieme-connect.de
The 9-fluorenyl group is utilized in this field, for instance, in the form of the 9-phenyl-9-fluorenyl (Pf) protecting group, which can prevent racemization during the synthesis of chiral amino aldehydes. More broadly, the rigid, aromatic structure of the fluorene core present in this compound makes it an attractive scaffold. The formyl group can be used to build out novel side chains, while the protected amine at the 2-position can be deprotected and incorporated into a peptide-like backbone, leading to the creation of novel peptidomimetics or unnatural amino acids with a fluorenyl moiety. thieme-connect.de
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, as it can significantly alter a compound's metabolic stability, bioavailability, and binding affinity. cas.cnnih.gov Consequently, the synthesis of fluorinated bioactive molecules, including fluorinated amino acids, is an area of intense research. nih.govrsc.org
Synthetic methods have been developed to install fluorine atoms and fluorine-containing groups (like -CF₃) onto aromatic rings and amino acid scaffolds. rsc.org Given its functional handles and stable aromatic core, this compound represents a suitable starting point for the synthesis of novel fluorine-containing molecules. The fluorene ring system could be a substrate for direct C-H fluorination, or the existing functional groups could be used to build a more complex structure prior to a late-stage fluorination step. acs.org While direct fluorination of this specific compound is not widely documented, its 2-aminofluorene (B1664046) core is a known structural motif in chemical biology, making it a plausible candidate for derivatization into novel, fluorinated bioactive agents. researchgate.net
Precursors for Fluorene-Derived Heterocycles and Carbocyclic Systems
The compound this compound serves as a versatile and advanced precursor for the synthesis of complex fluorene-derived heterocycles and carbocyclic systems. The reactivity of the molecule is primarily centered around the formyl group at the C9 position and the protected amino group at the C2 position. The aldehyde functionality allows for a variety of condensation and cycloaddition reactions, while the Boc-protected amine can be deprotected and utilized in subsequent cyclization steps or act as a directing group.
The formyl group at the prochiral C9 position is a key handle for constructing new ring systems. Its reactions, such as condensations with active methylene (B1212753) compounds, Wittig-type reactions, or additions of organometallic reagents, introduce substituents that can subsequently participate in intramolecular cyclizations to form new rings fused to the fluorene core. For instance, Knoevenagel condensation of the aldehyde with a suitable partner can yield a dibenzofulvene derivative, which can undergo further reactions. nih.gov While many applications focus on creating exocyclic double bonds for materials science, these intermediates also hold potential for intramolecular cyclizations. nih.gov
The synthesis of fluorene-based thiazoles has been reported starting from 4-acetyl-2,7-dichlorofluorene, proceeding via an α-haloketone intermediate that undergoes a Hantzsch thiazole (B1198619) synthesis. arabjchem.org A similar strategy could be envisioned starting from this compound, by first converting the aldehyde to an α-halomethylketone, which could then be cyclized with a thioamide to build a thiazole ring attached at the C9 position.
Furthermore, the aldehyde can participate in multicomponent reactions to construct highly substituted heterocyclic systems in a single step. The presence of the Boc-amino group on the fluorene backbone provides a latent nucleophilic center that can be revealed under acidic conditions for subsequent cyclization reactions, or it can be used to tune the electronic properties and solubility of the resulting complex molecules.
Below is a table summarizing potential synthetic strategies for forming heterocyclic and carbocyclic systems from this compound based on established aldehyde chemistry.
Table 1: Potential Cyclization Strategies
| Target System | Proposed Reaction Type | Key Intermediates |
|---|---|---|
| Fused Pyridines | Krohnke Pyridine Synthesis | Pyridinium ylide addition to a chalcone-like intermediate derived from the formyl group. |
| Fused Pyrimidines | Biginelli Reaction | Reaction with a β-dicarbonyl compound and urea/thiourea. |
| Spiro-oxindoles | Friedel-Crafts/Aldol Cascade | Reaction with an indole (B1671886) derivative leading to an initial adduct followed by intramolecular cyclization. |
| Fused Dihydropyrans | Hetero-Diels-Alder Reaction | The formyl group acts as part of a dienophile or, after conversion to an α,β-unsaturated system, as a diene. |
| Carbocyclic Rings | Intramolecular Aldol/Michael | Conversion of the formyl group to a longer chain with a terminal nucleophile or electrophile. |
Strategies for Stereochemical Control and Racemization Prevention
The C9 position of the fluorene ring in this compound is a prochiral center. Nucleophilic addition to the carbonyl group or other transformations at this site generate a new stereocenter. However, the hydrogen atom at the C9 position is notably acidic, making this newly formed stereocenter highly susceptible to racemization, especially under basic conditions. Therefore, careful strategic planning is essential for stereochemical control and the prevention of racemization.
Racemization Mechanisms: The primary pathway for racemization involves the deprotonation of the C9-H by a base. This abstraction is facilitated by the electron-withdrawing nature of the fluorene aromatic system, which stabilizes the resulting planar and achiral fluorenyl anion. Subsequent non-stereoselective protonation of this anion regenerates the starting material as a racemic mixture. Additionally, under certain conditions, particularly those favoring SN1-type reactions (e.g., strong acid), the formation of a planar carbocation intermediate at C9 can also lead to complete loss of stereochemical information. sci-hub.se
Strategies for Stereochemical Control: Controlling the formation of the C9 stereocenter typically involves asymmetric synthesis methodologies.
Chiral Reagents and Catalysts : The addition of nucleophiles to the formyl group can be rendered stereoselective by using chiral reagents, such as enantiomerically pure organometallics or by employing a chiral catalyst. york.ac.uk For example, asymmetric reduction of the aldehyde to the corresponding alcohol can be achieved with chiral reducing agents.
Chiral Auxiliaries : Attaching a chiral auxiliary to the molecule can direct the approach of incoming reagents to one face of the molecule, leading to a diastereoselective reaction. sigmaaldrich.com The auxiliary can be removed in a later step.
Strategies for Racemization Prevention: Once a stereocenter at C9 is established, preventing its racemization is critical.
Avoidance of Strong Bases : The most crucial strategy is to avoid basic conditions that can deprotonate the C9 position. If a base is required, weaker, non-nucleophilic bases are preferred, and reaction times and temperatures should be minimized.
SN2-type Conditions : For substitution or cyclization reactions involving the C9 position, conditions promoting an SN2 mechanism are vital to prevent the formation of a racemic carbocation intermediate. For instance, a successful cyclization of a related fluorene derivative was achieved with retention of stereochemistry using triflic anhydride (B1165640) and a hindered base at low temperatures, favoring an SN2 pathway over a racemizing SN1 pathway. sci-hub.se
Structural Rigidity : The inherent rigidity of the fluorene system can itself help inhibit racemization pathways that require significant conformational changes. rsc.org In some complex helical structures incorporating fluorene units, racemization was observed to be negligible due to the rigid framework. rsc.orgnih.gov
The following table summarizes key strategies for managing the stereochemistry at the C9 position of fluorene derivatives.
Table 2: Stereochemical Management Strategies
| Challenge | Strategy | Key Considerations | Relevant Findings |
|---|---|---|---|
| Stereocenter Creation | Asymmetric Catalysis | Use of chiral Lewis acids or organocatalysts to control nucleophilic addition to the C9-formyl group. | General methods for asymmetric additions to aldehydes are well-established. numberanalytics.comddugu.ac.in |
| Stereocenter Creation | Chiral Auxiliaries | Covalent attachment of a removable chiral group to direct reactions. | Effective for controlling diastereoselectivity. sigmaaldrich.com |
| Racemization Prevention | Reaction Condition Control | Use of non-basic or mildly acidic conditions; low temperatures; short reaction times. | Avoids formation of the planar fluorenyl anion or carbocation. |
| Racemization Prevention | Mechanism Control | Employing conditions that favor SN2 over SN1 mechanisms for substitutions at C9. | Use of activating agents like triflic anhydride with hindered bases can promote stereospecific SN2 reactions. sci-hub.se |
By implementing these strategies, this compound can be used to synthesize enantiomerically enriched or pure fluorene-based compounds, unlocking their potential in applications where specific stereoisomers are required.
Q & A
Basic: What are the critical steps for synthesizing 9-Formyl-2-(Boc-amino)fluorene while preserving Boc-group stability?
Methodological Answer:
The synthesis requires precise control of reaction conditions to avoid Boc-group deprotection. Key steps include:
- Protection of the amino group : Use Boc-anhydride under anhydrous conditions with a base (e.g., DMAP or triethylamine) in dichloromethane at 0–4°C to minimize side reactions .
- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at controlled temperatures (≤20°C) to prevent over-oxidation or decomposition of the fluorene backbone .
- Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product. Monitor Boc-group integrity using TLC (Rf ~0.3–0.5) and confirm via FT-IR (absence of N-H stretch at ~3400 cm⁻¹) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine analytical techniques for cross-validation:
- NMR Spectroscopy : ¹H NMR should show characteristic peaks: Boc methyl groups at δ 1.4 ppm (singlet), formyl proton at δ 9.8–10.0 ppm, and fluorene aromatic protons as a multiplet between δ 7.2–8.0 ppm. ¹³C NMR should confirm the carbonyl (Boc: ~155 ppm; formyl: ~190 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS or MALDI-TOF to verify molecular ion [M+H]⁺ (calculated for C₂₀H₂₁NO₃: 323.15 g/mol). Fragmentation patterns should align with Boc and formyl groups .
- HPLC : Achieve >98% purity using a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 20 min) with UV detection at 254 nm .
Advanced: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Adopt a factorial design approach:
- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 h). Boc-group hydrolysis is expected in acidic conditions (pH <4), detectable by new peaks in chromatograms .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing residual purity .
- Light Sensitivity : Conduct accelerated photodegradation studies under UV/visible light (300–800 nm) and compare with dark controls .
Advanced: How can conflicting toxicity data for fluorene derivatives be reconciled in environmental risk assessments?
Methodological Answer:
Address discrepancies using species-specific sensitivity distributions (SSDs) and mechanistic studies:
- SSD Analysis : Fit logistic regression models (e.g., y = 1 / [1 + exp(-0.81x)] for aquatic toxicity) to derive HC₅ values (hazardous concentration for 5% species). Compare with site-specific exposure levels .
- Metabolite Identification : Use GC-MS to detect oxidation products (e.g., 9-fluorenone) in biodegradation assays, as metabolites may exhibit higher toxicity than the parent compound .
- Bioaccumulation Potential : Measure log Kow (octanol-water partition coefficient) experimentally via shake-flask method. Values >3 indicate significant bioaccumulation, requiring adjusted risk models .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Follow hazard mitigation strategies:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb solids with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation and moisture ingress .
Advanced: What analytical methods resolve ambiguities in reaction mechanisms involving this compound?
Methodological Answer:
Leverage kinetic and spectroscopic tools:
- Electrochemical Analysis : Use cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to identify redox-active intermediates. Look for reversible peaks near –1.5 V vs. Ag/AgCl, indicating fluorene anion radical formation .
- In Situ FT-IR : Monitor reaction progress in real-time to detect transient intermediates (e.g., iminium ions during formylation) .
- Isotopic Labeling : Introduce ¹³C-labeled Boc groups to track hydrolysis pathways via NMR .
Advanced: How does the sorption behavior of fluorene derivatives influence experimental outcomes in environmental studies?
Methodological Answer:
Design sorption isotherm experiments:
- Microplastic Interaction : Use 4.5 μm polyethylene particles in batch systems. Quantify sorption via GC-MS after 24 h agitation. Note that hydrophobic compounds (log Kow >4) preferentially bind to MPs, requiring solvent extraction (hexane:acetone, 1:1) for recovery .
- Soil Mobility : Conduct column leaching tests with artificial rainwater. Fluorene derivatives with low water solubility (<1 mg/L) exhibit limited mobility, necessitating soil organic carbon normalization in models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
